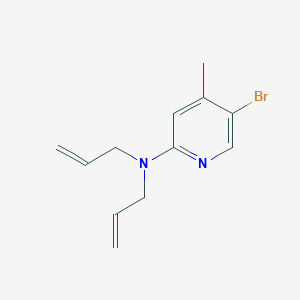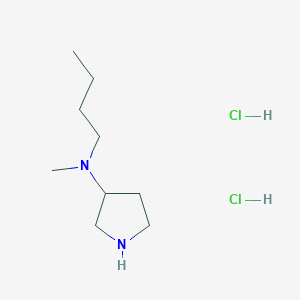
N-Butyl-N-methyl-3-pyrrolidinamine dihydrochloride
概要
説明
N-Butyl-N-methyl-3-pyrrolidinamine dihydrochloride is a chemical compound with the molecular formula C(_9)H(_22)Cl(_2)N(_2). It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its pyrrolidine ring, which is substituted with butyl and methyl groups, and it exists as a dihydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-methyl-3-pyrrolidinamine dihydrochloride typically involves the alkylation of N-methylpyrrolidine with butyl halides under basic conditions. The reaction can be carried out in an organic solvent such as dichloromethane or toluene, using a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The process includes the purification of the product through crystallization or distillation, followed by conversion to the dihydrochloride salt using hydrochloric acid.
化学反応の分析
Types of Reactions: N-Butyl-N-methyl-3-pyrrolidinamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce any unsaturated bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine nitrogen can be further alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-Butyl-N-methyl-3-pyrrolidinamine N-oxide.
Reduction: Saturated derivatives of the original compound.
Substitution: Various N-alkyl or N-acyl derivatives depending on the reagents used.
科学的研究の応用
N-Butyl-N-methyl-3-pyrrolidinamine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurological pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals, where it serves as a building block for active ingredients.
作用機序
The mechanism by which N-Butyl-N-methyl-3-pyrrolidinamine dihydrochloride exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can mimic or inhibit the action of natural neurotransmitters, thereby modulating signal transduction pathways. This interaction can lead to changes in cellular responses, making it useful in both therapeutic and research settings.
類似化合物との比較
N-Butyl-3-pyrrolidinamine: Lacks the methyl group, which may affect its binding affinity and reactivity.
N-Methyl-3-pyrrolidinamine: Lacks the butyl group, potentially altering its solubility and biological activity.
N-Butyl-N-ethyl-3-pyrrolidinamine: Contains an ethyl group instead of a methyl group, which can influence its chemical properties and applications.
Uniqueness: N-Butyl-N-methyl-3-pyrrolidinamine dihydrochloride is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly versatile in various chemical reactions and biological applications.
特性
IUPAC Name |
N-butyl-N-methylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-3-4-7-11(2)9-5-6-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQUQHWJSXEWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


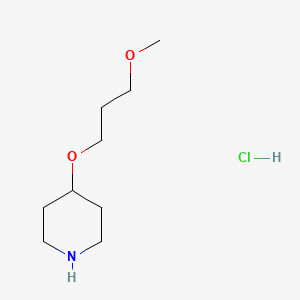


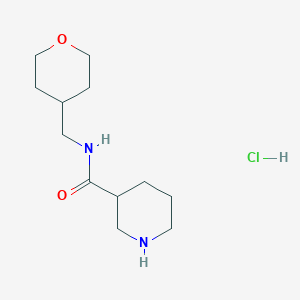

![4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424047.png)

![N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride](/img/structure/B1424050.png)
![N-[2-(Dimethylamino)ethyl]-3-piperidinecarboxamide dihydrochloride](/img/structure/B1424051.png)
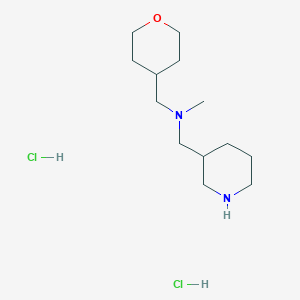
![N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride](/img/structure/B1424055.png)
![3,7-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424057.png)

